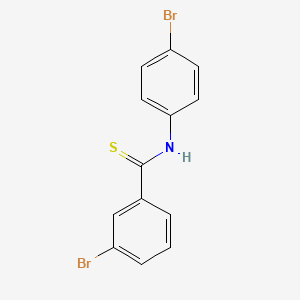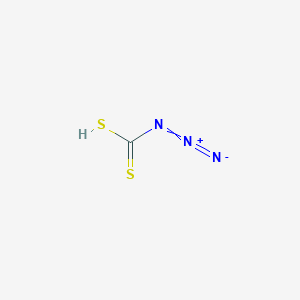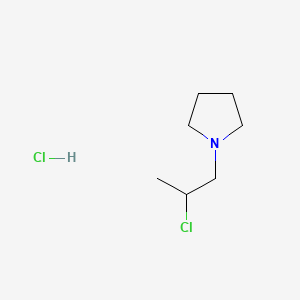
1-(2-Chloropropyl)pyrrolidinium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloropropyl)pyrrolidinium chloride is an organic chloride salt with the molecular formula C₇H₁₅Cl₂N and a molecular weight of 184.1067 g/mol . This compound is composed of a pyrrolidinium cation and a 2-chloropropyl anion. It is recognized for its role as a phase-transfer catalyst, which enhances the efficiency of reactions by facilitating the transfer of organic reactants between phases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(2-Chloropropyl)pyrrolidinium chloride can be synthesized through the reaction of pyrrolidine with 2-chloropropyl chloride under controlled conditions. The reaction typically involves the use of a solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing by-products .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Chloropropyl)pyrrolidinium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding N-oxides or reduction to form secondary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrrolidinium salts.
Oxidation: N-oxides of pyrrolidinium derivatives.
Reduction: Secondary amines.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloropropyl)pyrrolidinium chloride has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(2-Chloropropyl)pyrrolidinium chloride involves its role as a phase-transfer catalyst. It facilitates the transfer of reactants between aqueous and organic phases, thereby enhancing the rate of reaction. The pyrrolidinium cation interacts with the reactants, stabilizing the transition state and lowering the activation energy required for the reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-Chloroethyl)pyrrolidinium chloride
- 1-(2-Bromopropyl)pyrrolidinium chloride
- 1-(2-Iodopropyl)pyrrolidinium chloride
Uniqueness
1-(2-Chloropropyl)pyrrolidinium chloride is unique due to its specific structure, which imparts distinct reactivity and catalytic properties. Compared to its analogs, it offers a balance of reactivity and stability, making it a valuable compound in various chemical processes .
Eigenschaften
CAS-Nummer |
84712-91-4 |
|---|---|
Molekularformel |
C7H15Cl2N |
Molekulargewicht |
184.10 g/mol |
IUPAC-Name |
1-(2-chloropropyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C7H14ClN.ClH/c1-7(8)6-9-4-2-3-5-9;/h7H,2-6H2,1H3;1H |
InChI-Schlüssel |
JNSHTZQWYREZBE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN1CCCC1)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



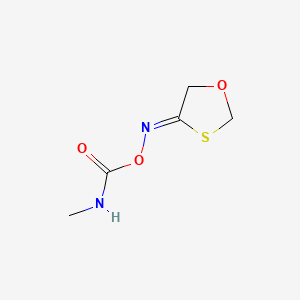
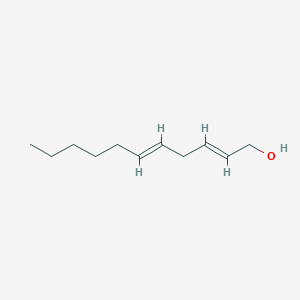

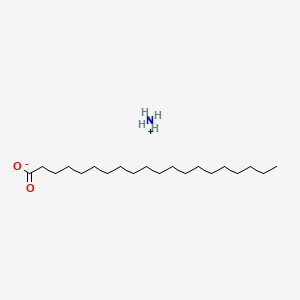

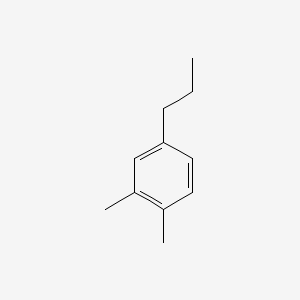
![1-[[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl]piperazine](/img/structure/B12646881.png)
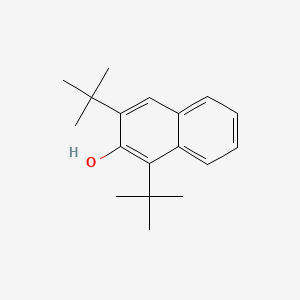

![(2E,4E)-3-methyl-5-[2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)phenyl]penta-2,4-dienoic acid](/img/structure/B12646905.png)

